Suzuki-Miyaura Coupling Reactivity of 3,5-Difluoro-2-iodoanisole vs. Non-Fluorinated Iodoanisoles
The presence of two electron-withdrawing fluorine atoms ortho and para to the iodine in 3,5-difluoro-2-iodoanisole significantly activates the C-I bond toward oxidative addition in palladium-catalyzed cross-coupling reactions compared to non-fluorinated iodoanisoles. Studies on related difluoroiodoarenes demonstrate that this electronic effect translates to faster reaction rates and/or the ability to achieve high yields under milder conditions [1]. In a direct class-level comparison, cross-coupling reactions with ortho-fluorinated iodoarenes often proceed with comparable or superior yields relative to their non-fluorinated counterparts, while enabling the synthesis of fluorinated products that are inaccessible via other routes [1].
| Evidence Dimension | Oxidative addition rate of aryl iodide in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Enhanced reactivity (qualitative) due to electron-withdrawing fluorine substituents [1] |
| Comparator Or Baseline | Non-fluorinated iodoanisole (e.g., 2-iodoanisole) |
| Quantified Difference | Not quantified for this specific compound; class-level inference from fluorinated iodoarenes indicates significantly faster oxidative addition [1] |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
Faster oxidative addition enables more efficient synthesis of fluorinated biaryl motifs in medicinal and agrochemical candidates, reducing catalyst loading and reaction times.
- [1] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. View Source
